molecular formula C7H14N2O2 B1489288 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide CAS No. 1613238-80-4

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide

Cat. No.: B1489288
CAS No.: 1613238-80-4
M. Wt: 158.2 g/mol
InChI Key: HVZUVBAZMQRYFI-UHFFFAOYSA-N
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Description

2-(3-Aminooxetan-3-yl)-N,N-dimethylacetamide is a chemical compound characterized by its unique structure, which includes an oxetane ring—a four-membered cyclic ether—substituted with an amino group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide typically involves multiple steps, starting with the formation of the oxetane ring. One common approach is the cyclization of a suitable precursor, such as a diol, under acidic conditions. The amino group can be introduced through amination reactions, and the dimethylacetamide moiety can be added via acylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminooxetan-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Halogenated oxetanes, alkylated oxetanes, and other substituted derivatives.

Scientific Research Applications

2-(3-Aminooxetan-3-yl)-N,N-dimethylacetamide has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(3-Aminooxetan-3-yl)ethanol

  • 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride

  • ON (2-(3-aminooxetan-3-yl)ethanol oxalate)

Uniqueness: 2-(3-Aminooxetan-3-yl)-N,N-dimethylacetamide stands out due to its specific functional groups and potential applications. While similar compounds may share structural similarities, the presence of the dimethylacetamide moiety in this compound provides unique chemical properties and reactivity.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique structure make it a valuable compound for various fields.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUVBAZMQRYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613238-80-4
Record name 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a microwave tube was added ethyl 2-(3-aminooxetan-3-yl)acetate (CAN 1207175-54-9, 470 mg, 2.95 mmol). Toluene (7.0 ml) and 40%-dimethylamine solution in water (8.9 g, 10.0 ml, 79.0 mmol) were added. The tube was sealed and the reaction mixture was stirred vigorously at room temperature for 7 days. The reaction mixture was concentrated in vacuo and azeotroped several times with 30 mL toluene. The crude solid was dried under high vacuum at 40° C. for 3 hours to yield the title compound (405 mg, 87%). MS (ESI, m/z): 159.1 (M+H+).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide

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